![molecular formula C15H21N3S B14395047 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 89446-82-2](/img/structure/B14395047.png)
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring fused with a pyrrolidine moiety and a phenyl group. This compound is part of a broader class of imidazole derivatives known for their diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the cyclization of glyoxal, ammonia, and an aldehyde . Another approach is the Wallach synthesis, which uses dehydrogenation of imidazolines .
For this specific compound, a plausible synthetic route could involve the following steps:
Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia and a suitable aldehyde.
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction.
Attachment of the pyrrolidine moiety: This step involves the nucleophilic substitution of a halogenated precursor with pyrrolidine.
Formation of the sulfanyl linkage: This can be achieved by reacting the intermediate with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of imidazole derivatives often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and pH to ensure high yield and purity .
化学反応の分析
Types of Reactions
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or phenyl ring positions using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenated reagents like bromoethane or chloromethane in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Alkylated or arylated derivatives.
科学的研究の応用
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, known for its antifungal properties.
Thiazole: Similar heterocyclic compound with sulfur in the ring, known for its diverse biological activities
Uniqueness
5-Phenyl-2-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to its combination of a phenyl group, pyrrolidine moiety, and sulfanyl linkage, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
89446-82-2 |
|---|---|
分子式 |
C15H21N3S |
分子量 |
275.4 g/mol |
IUPAC名 |
5-phenyl-2-(2-pyrrolidin-1-ylethylsulfanyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C15H21N3S/c1-2-6-13(7-3-1)14-12-16-15(17-14)19-11-10-18-8-4-5-9-18/h1-3,6-7,14H,4-5,8-12H2,(H,16,17) |
InChIキー |
IIUAYOKEELZZEC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCSC2=NCC(N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


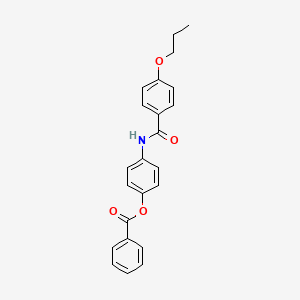

![3-[(2-Hydroxyethyl)(methyl)arsanyl]propan-1-ol](/img/structure/B14394971.png)
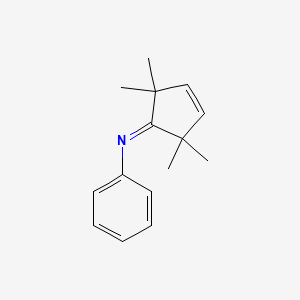
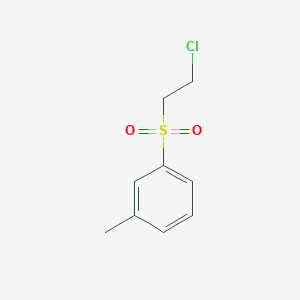
![sodium;[6-[4-[5-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-(2-hydroxy-6-methyl-4-oxoheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B14394995.png)
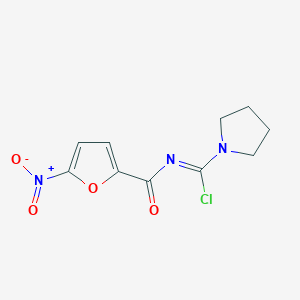
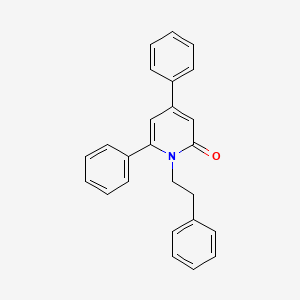
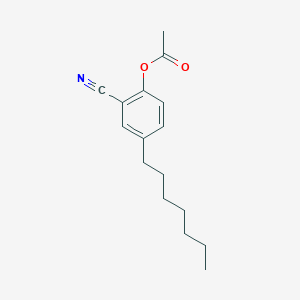
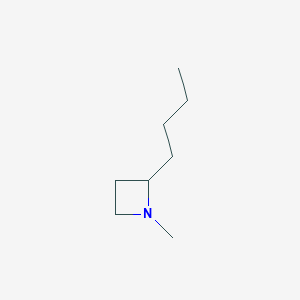
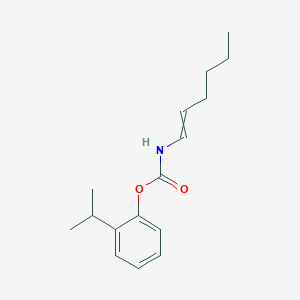
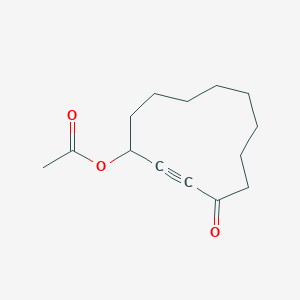

![N-[(2,5-Diphenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B14395056.png)
